Sophoraflavanone G

Tyrosinase Inhibition Skin Whitening Melanogenesis

Choose Sophoraflavanone G for its scientifically irreplaceable lavandulyl-prenylation pattern—non-prenylated analogs like naringenin are inactive in key assays. It is a unique irreversible Cav3.2 T-type calcium channel blocker (IC₅₀ 0.68–0.75 μM) and a validated NorA efflux pump inhibitor that potentiates norfloxacin against MRSA. Superior to kojic acid in tyrosinase inhibition (IC₅₀ 6.6 μM vs 20.5 μM) with broad-spectrum oral antibacterial activity. Ideal for antibiotic potentiation, pain, and dermatological research.

Molecular Formula C25H28O6
Molecular Weight 424.5 g/mol
CAS No. 97938-30-2
Cat. No. B1683828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSophoraflavanone G
CAS97938-30-2
SynonymsVexibinol;  (-)-Vexibinol;  Kushenol F;  Kushnol F;  Norkurarinone;  Sophoraflavanone G
Molecular FormulaC25H28O6
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C
InChIInChI=1S/C25H28O6/c1-13(2)5-6-15(14(3)4)9-18-20(28)11-21(29)24-22(30)12-23(31-25(18)24)17-8-7-16(26)10-19(17)27/h5,7-8,10-11,15,23,26-29H,3,6,9,12H2,1-2,4H3/t15-,23+/m1/s1
InChIKeyXRYVAQQLDYTHCL-CMJOXMDJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sophoraflavanone G (CAS 97938-30-2): Procurement-Grade Characterization and Source Authentication


Sophoraflavanone G (CAS: 97938-30-2), also known as vexibinol or kushenol F, is a prenylated flavonoid belonging to the flavanone subclass [1]. It is characterized by a tetrahydroxyflavanone core structure derived from naringenin, featuring an additional hydroxyl group at the 2' position and a distinctive lavandulyl substituent at the 8' position [2]. This specific prenylation pattern is critical for its biological activity and differentiates it from simpler flavanones. The compound is primarily isolated from the roots of Sophora species, including S. flavescens and S. alopecuroides [3]. For procurement purposes, authentication should include HPLC verification against a standard reference compound, with purity typically exceeding 98% for research applications [4]. The molecular formula is C₂₅H₂₈O₆, with a molecular weight of 424.49 g/mol .

Sophoraflavanone G: Critical Structural Determinants that Preclude Generic Substitution with Non-Prenylated or Differently Prenylated Analogs


Generic substitution of sophoraflavanone G with structurally related flavanones such as naringenin or hesperetin is scientifically invalid due to the compound's unique lavandulyl prenylation pattern at the C-8 position, which fundamentally alters its biological profile. Direct comparative studies demonstrate that non-prenylated flavanones like naringenin exhibit negligible or no activity in key assays where sophoraflavanone G shows potent effects [1]. For instance, naringenin fails to block T-type calcium channels (IC₅₀ > 100 μM) whereas sophoraflavanone G achieves potent inhibition (IC₅₀ 0.68–0.75 μM) [2]. Similarly, the addition of the lavandulyl and hydroxyl groups in sophoraflavanone G confers significantly enhanced cytotoxic activity compared to naringenin and hesperetin [3]. Furthermore, even among prenylated flavonoids, the specific lavandulyl moiety of sophoraflavanone G distinguishes it from compounds with geranyl or isoprenyl substituents, leading to distinct activity profiles against microbial targets and enzyme systems [4]. Therefore, procurement specifications must explicitly require sophoraflavanone G, as alternative flavonoids will not reproduce the same quantitative biological outcomes in validated assay systems.

Quantitative Differentiation of Sophoraflavanone G: Head-to-Head Comparative Evidence for Scientific Selection


Superior Tyrosinase Inhibition: Sophoraflavanone G Demonstrates 3.1-Fold Greater Potency Than Industry Standard Kojic Acid

Sophoraflavanone G exhibits significantly more potent tyrosinase inhibitory activity compared to kojic acid, a widely used reference compound in cosmetic and dermatological research. In a direct comparative assay using mushroom tyrosinase, sophoraflavanone G achieved an IC₅₀ of 6.6 μM, whereas kojic acid showed an IC₅₀ of 20.5 μM [1]. This represents a 3.1-fold improvement in inhibitory potency. Within the same study, the structurally related prenylated flavonoids kuraridin and kurarinone exhibited IC₅₀ values of 0.6 μM and 6.2 μM respectively [1], indicating that while kuraridin is the most potent analog tested, sophoraflavanone G still offers a substantial potency advantage over the industry standard kojic acid.

Tyrosinase Inhibition Skin Whitening Melanogenesis

T-Type Calcium Channel Blockade: Sophoraflavanone G Achieves Nanomolar Potency While Non-Prenylated Naringenin Is Inactive

Sophoraflavanone G demonstrates potent and selective blockade of T-type calcium channels, specifically the Cav3.2 isoform implicated in pain signaling. In whole-cell patch-clamp experiments using HEK293 cells stably expressing Cav3.2 or Cav3.1, sophoraflavanone G exhibited IC₅₀ values of 0.68–0.75 μM for Cav3.2 and 0.99–1.41 μM for Cav3.1 [1]. Critically, the non-prenylated parent flavonoid naringenin showed no inhibitory activity against these channels [1]. The structurally related hop-derived analogs (2S)-6-prenylnaringenin and (2S)-8-prenylnaringenin showed comparable potency (IC₅₀ 0.68–0.75 μM for Cav3.2), but sophoraflavanone G exhibited irreversible inhibition, whereas these analogs showed reversible binding [1].

Ion Channel Modulation Pain Research Neuropharmacology

Antibacterial Spectrum Against Oral Pathogens: Sophoraflavanone G Exhibits Broad Activity (MIC ≤32 μg/mL) While Oleanolic and Ursolic Acids Show Limited Gram-Negative Coverage

In a direct comparative study against 15 strains of oral Gram-negative bacteria, sophoraflavanone G demonstrated broad-spectrum antimicrobial activity with MIC and MBC values below 32 μg/mL against all tested strains except Aggregatibacter actinomycetemcomitans [1]. In contrast, oleanolic acid (OA) and ursolic acid (UA) showed antimicrobial effects only against Porphyromonas gingivalis strains and Prevotella intermedia ATCC 25611T, with P. intermedia ATCC 49046 exhibiting resistance [1]. This differential spectrum indicates that sophoraflavanone G provides more comprehensive coverage against periodontopathogens compared to these common triterpenoid alternatives.

Oral Microbiology Periodontal Disease Antimicrobial Agents

Antibacterial Potency Against Plant Pathogens: Sophoraflavanone G Demonstrates MIC₅₀ of 1.56 μg/mL Against Xanthomonas oryzae pv. oryzae

In a broad screening of eight prenylated flavonoids against phytopathogenic bacteria, sophoraflavanone G (SFG) was identified as the most effective compound against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice [1]. SFG demonstrated a MIC₅₀ of 1.56 μg/mL against Xoo [1]. While the publication does not provide direct head-to-head MIC₅₀ data for other flavonoids in the panel against Xoo, it states that SFG demonstrated broad-spectrum activity and was selected for further mechanistic characterization based on its superior performance among the eight tested prenylated flavonoids [1].

Agricultural Microbiology Phytopathogen Control Biopesticide Development

COX-2 Downregulation: Sophoraflavanone G Is the Most Potent Inhibitor Among 19 Prenylated Flavonoids Tested Against Eicosanoid-Generating Enzymes

In a comparative evaluation of 19 prenylated flavonoids for their ability to inhibit cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX), sophoraflavanone G was identified as the most potent inhibitor [1]. Subsequently, its effects on COX-2 induction were studied. Sophoraflavanone G inhibited prostaglandin E₂ (PGE₂) production from LPS-treated RAW 264.7 cells via COX-2 downregulation at concentrations of 1–50 μM [1]. In the same study, the structurally related prenylated flavonoids kuraridin and sanggenon D also downregulated COX-2 at 10–25 μM, while kurarinone and echinoisoflavanone showed no effect [1]. This positions sophoraflavanone G as a uniquely effective modulator of both constitutive (COX-1) and inducible (COX-2) cyclooxygenase pathways among this class of compounds.

Inflammation Research Eicosanoid Pathway COX-2 Inhibition

Antioxidant Capacity: Sophoraflavanone G Shows Significant Activity in ABTS and Peroxynitrite Assays, Though Chalcones Exhibit Superior Potency

A comprehensive re-evaluation of prenylated flavonoids from Sophora flavescens assessed antioxidant potential using multiple in vitro assays. Five flavanones, including sophoraflavanone G, kurarinone, kushenol E, leachianone G, and kurarinol, exhibited significant antioxidant potentials in the ABTS, ONOO⁻, and total ROS assays [1]. However, the study explicitly notes that prenylated chalcones (e.g., kuraridin, kuraridinol) and prenylated flavonol (kushenol C) showed more potent scavenging/inhibitory activities than the prenylated flavanones [1]. This class-level inference indicates that while sophoraflavanone G possesses quantifiable antioxidant activity, it is not the most potent antioxidant within the broader S. flavescens phytochemical profile, and researchers specifically seeking maximal antioxidant capacity should consider prenylated chalcones instead.

Oxidative Stress Antioxidant Screening Free Radical Scavenging

Validated Application Scenarios for Sophoraflavanone G Based on Quantitative Comparative Evidence


Development of Novel Antibiotic Adjuvants Targeting Multidrug-Resistant Staphylococcus aureus (MRSA)

Sophoraflavanone G exhibits specific synergistic antibacterial effects with norfloxacin against effluxing antibiotic-resistant S. aureus strains, both in vitro and in vivo [1]. Mechanistic studies demonstrate that sophoraflavanone G inhibits the NorA efflux pump, a key resistance mechanism in MRSA [1]. Unlike many natural products that are substrates for efflux pumps, sophoraflavanone G overcomes bacterial drug resistance through this distinct mechanism [1]. In a murine model of pyaemia, the combination of sophoraflavanone G with norfloxacin showed enhanced efficacy compared to either agent alone [1]. This validated synergy profile makes sophoraflavanone G a strategic procurement choice for research programs focused on antibiotic potentiation and overcoming efflux-mediated resistance.

Elucidation of T-Type Calcium Channel Pharmacology in Pain Signaling Pathways

Sophoraflavanone G serves as a unique irreversible blocker of Cav3.2 T-type calcium channels with an IC₅₀ of 0.68–0.75 μM, whereas the non-prenylated parent compound naringenin is completely inactive [1]. Importantly, structurally similar hop-derived prenylnaringenins exhibit reversible inhibition, while sophoraflavanone G's binding is irreversible [1]. In vivo, intraplantar administration of sophoraflavanone G abolishes mechanical allodynia induced by H₂S donors in mice [1]. This combination of irreversible binding kinetics, defined potency, and in vivo efficacy positions sophoraflavanone G as a critical pharmacological tool for dissecting the role of T-channels in neuropathic and visceral pain, distinct from reversible analogs.

Formulation of Broad-Spectrum Oral Hygiene Products Against Periodontopathogens

In direct comparative testing against 15 strains of oral Gram-negative bacteria, sophoraflavanone G demonstrated antimicrobial activity with MIC and MBC values below 32 μg/mL against all strains except Aggregatibacter actinomycetemcomitans [1]. In contrast, the common antimicrobial triterpenoids oleanolic acid and ursolic acid showed limited activity restricted primarily to Porphyromonas gingivalis [1]. This broad-spectrum coverage supports the use of sophoraflavanone G in developing dentifrices and gargling solutions for periodontitis prevention [1]. Japanese patent literature further substantiates its application in antibacterial agents targeting Propionibacterium acnes and Pityrosporum ovale for cosmetic formulations [2].

Skin-Whitening and Anti-Melanogenic Agent Development

Sophoraflavanone G exhibits a tyrosinase IC₅₀ of 6.6 μM, representing a 3.1-fold improvement in potency over the industry standard kojic acid (IC₅₀ 20.5 μM) [1]. This quantitative superiority justifies its selection as a lead compound for melanogenesis inhibition research. Furthermore, Japanese patent applications specifically disclose skin care external preparations containing 0.00001–1 mass% sophoraflavanone G for treating UV-induced inflammation and maintaining skin condition [2][3]. The compound's established anti-inflammatory activity via COX-2 downregulation [4] provides an additional mechanistic rationale for its inclusion in topical formulations aimed at addressing pigmentation and inflammatory skin conditions simultaneously.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sophoraflavanone G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.